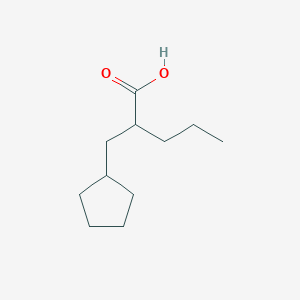

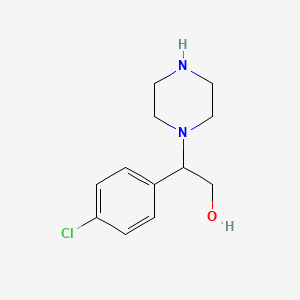

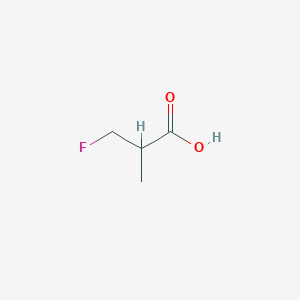

![molecular formula C15H21N3O B1452595 (4-[4-(Cyclopropylcarbonyl)-1,4-diazepan-1-YL]phenyl)amine CAS No. 1018592-25-0](/img/structure/B1452595.png)

(4-[4-(Cyclopropylcarbonyl)-1,4-diazepan-1-YL]phenyl)amine

Overview

Description

“(4-[4-(Cyclopropylcarbonyl)-1,4-diazepan-1-YL]phenyl)amine” is a chemical compound with the molecular formula C15H21N3O and a molecular weight of 259.35 g/mol . It is available for purchase for pharmaceutical testing .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-[4-(Cyclopropylcarbonyl)-1,4-diazepan-1-YL]phenyl)amine” are not fully detailed in the search results. We know that it has a molecular weight of 259.35 g/mol , but information on properties like solubility, melting point, boiling point, and specific optical rotation are not provided.Scientific Research Applications

Synthesis and Chemical Properties

- Derivatives involving the diazepine ring and α,β-unsaturated ketones have been synthesized to create new condensed heterosystems. These include the tetracyclic [1,4]diazepino[3,2,1-hi]pyrido-[4,3,2-cd]indoles and tricyclic [1,4]diazepino[2,3-g]- and -[2,3-f]quinolines. The direction of the cyclocondensation reaction is determined by the structure of the diazepine ring of the initial amines and the structure of the α,β-unsaturated ketones (Jančienė et al., 2010).

- An efficient and practical method for the synthesis of (6R)-6-amino-1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepine, serving as the amine part of a potent and selective 5-HT3 receptor antagonist, has been described (Kato, Harada, & Morie, 1997).

- Isocyanide-based multicomponent reaction (IMCR) has been developed as an efficient strategy for the synthesis of 1,4-diazepine-2-amines, applicable to a variety of carbonyl compounds and isocyanides (Kysil et al., 2009).

Chemical Structure and Reactivity

- 2-[Cyano(aryl)methylene]-imidazolidines, -hexahydropyrimidines, and -hexahydro-1H-1,3-diazepines were synthesized to study the tautomeric equilibrium between the ketene aminal form and the amidine form, revealing that all products obtained were ketene aminals due to the twisted phenyl group from the plane containing the two nitrogen atoms and the double bond (Huang, Gan, & Wang, 1988).

- The reaction of ethyl(Z)-N-(2-amino-1,2-dicyanovinyl)formimidate with carbonyl compounds in the presence of a base led to various cyclocondensation and cyclization reactions, forming seven-membered rings and pyrrolo[4,3-b][1,4]diazepines (Joséalves et al., 2000).

Biological and Medicinal Applications

- Novel 4-(substituted phenyl)-2-(thiophen-2-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepine derivatives have been synthesized and evaluated for their antimicrobial, analgesic, and anti-inflammatory activities (Bhat, Chauhan, Kumar, & Kumar, 2014).

- A series of 1-[4-(substituted phenyl)-2-(substituted phenyl azomethyl)-benzo[b]-[1,4]diazepin-1-yl]-2-substituted phenylaminoethanones were synthesized and evaluated in vitro for their antimicrobial and anticancer activities, with some compounds demonstrating significant effectiveness (Verma et al., 2015).

properties

IUPAC Name |

[4-(4-aminophenyl)-1,4-diazepan-1-yl]-cyclopropylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O/c16-13-4-6-14(7-5-13)17-8-1-9-18(11-10-17)15(19)12-2-3-12/h4-7,12H,1-3,8-11,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDQNZGXBJVJZRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)C2CC2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-[4-(Cyclopropylcarbonyl)-1,4-diazepan-1-YL]phenyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

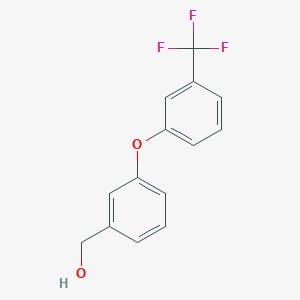

![2-chloro-N-[1-(2-oxo-2,3-dihydro-1H-indol-5-yl)ethyl]acetamide](/img/structure/B1452512.png)

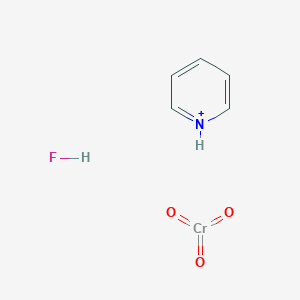

![2-(1-Isopropyl-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/structure/B1452514.png)

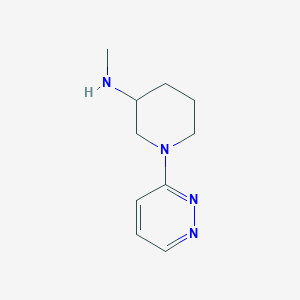

![3,8,10-Trihydroxybenzo[c]chromen-6-one](/img/structure/B1452526.png)

![2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1452534.png)